1-(Indolizin-3-yl)-1H-pyrazole-5-carboxylic acid 1-(Indolizin-3-yl)-1H-pyrazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13672261
InChI: InChI=1S/C12H9N3O2/c16-12(17)10-6-7-13-15(10)11-5-4-9-3-1-2-8-14(9)11/h1-8H,(H,16,17)
SMILES: C1=CC2=CC=C(N2C=C1)N3C(=CC=N3)C(=O)O
Molecular Formula: C12H9N3O2
Molecular Weight: 227.22 g/mol

1-(Indolizin-3-yl)-1H-pyrazole-5-carboxylic acid

CAS No.:

Cat. No.: VC13672261

Molecular Formula: C12H9N3O2

Molecular Weight: 227.22 g/mol

* For research use only. Not for human or veterinary use.

1-(Indolizin-3-yl)-1H-pyrazole-5-carboxylic acid -

Specification

Molecular Formula C12H9N3O2
Molecular Weight 227.22 g/mol
IUPAC Name 2-indolizin-3-ylpyrazole-3-carboxylic acid
Standard InChI InChI=1S/C12H9N3O2/c16-12(17)10-6-7-13-15(10)11-5-4-9-3-1-2-8-14(9)11/h1-8H,(H,16,17)
Standard InChI Key PRSYEHSARRMJQI-UHFFFAOYSA-N
SMILES C1=CC2=CC=C(N2C=C1)N3C(=CC=N3)C(=O)O
Canonical SMILES C1=CC2=CC=C(N2C=C1)N3C(=CC=N3)C(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound combines indolizine (a bicyclic structure with a six-membered ring fused to a five-membered ring containing two nitrogen atoms) and pyrazole (a five-membered diunsaturated ring with two adjacent nitrogen atoms). Key structural features include:

PropertyValue/DescriptionSource
Molecular FormulaC₁₂H₉N₃O₂
Molecular Weight227.22 g/mol
IUPAC Name2-Indolizin-3-ylpyrazole-3-carboxylic acid
SMILESC1=CC2=CC=C(N2C=C1)N3C(=CC=N3)C(=O)O
XLogP32.1

The carboxylic acid group at position 5 of the pyrazole ring enhances solubility and enables salt formation or coordination chemistry, making the compound suitable for metal-organic frameworks (MOFs) and polymer synthesis .

Spectral Characterization

  • ¹H NMR: Peaks correspond to aromatic protons (δ 6.5–8.5 ppm), pyrazole NH (δ ~12.7 ppm), and carboxylic acid protons (δ ~12.7 ppm).

  • IR: Stretching vibrations at ~1700 cm⁻¹ (C=O), 2500–3300 cm⁻¹ (O-H), and 1500–1600 cm⁻¹ (C=N/C=C) .

Synthesis and Derivative Formation

Synthetic Routes

While direct protocols for this compound are scarce, analogous pyrazole-indolizine hybrids are synthesized via:

  • Cyclocondensation: Reaction of hydrazine derivatives with 1,3-dicarbonyl compounds (e.g., ethyl acetoacetate) under acidic conditions .

  • Multi-Step Functionalization:

    • Step 1: Formylation of indolizine at position 3 using Vilsmeier-Haack reagent.

    • Step 2: Coupling with pyrazole-5-carboxylic acid via Suzuki-Miyaura cross-coupling or nucleophilic substitution .

Example Reaction (simplified):

Indolizine-3-carbaldehyde+Pyrazole-5-carboxylic acidPd(PPh₃)₄1-(Indolizin-3-yl)-1H-pyrazole-5-carboxylic acid\text{Indolizine-3-carbaldehyde} + \text{Pyrazole-5-carboxylic acid} \xrightarrow{\text{Pd(PPh₃)₄}} \text{1-(Indolizin-3-yl)-1H-pyrazole-5-carboxylic acid}

Industrial Scalability

Industrial methods emphasize one-pot multicomponent reactions (MCRs) or photoredox catalysis to reduce steps and improve yields (typically 30–50% for lab-scale syntheses) .

Biological and Pharmacological Activities

Endothelin-1 Antagonism

Structurally related 3-(1H-indol-3-yl)pyrazole-5-carboxylic acids exhibit potent endothelin-1 receptor inhibition. For instance:

  • Compound 5b: 90% inhibition of endothelin-1-induced vasoconstriction at 1 μg/mL, comparable to bosentan (a clinical antagonist) .

  • Compound 30: Superior in vivo efficacy in preventing sudden death in murine models (ED₅₀ = 0.8 mg/kg vs. bosentan’s 1.2 mg/kg) .

Antimicrobial Activity

Pyrazole-carboxylic acid derivatives show moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus MIC = 32 μg/mL) . The indolizine moiety enhances membrane penetration due to its lipophilicity.

Applications in Materials Science

Electrochemiluminescence (ECL)

Polymers derived from pyrazole-carboxylic acids (e.g., [Zn₃(L²⁻)₂(H₂O)₄Cl₂]ₙ) exhibit strong ECL intensity in DMF (quantum yield Φ = 0.42), making them candidates for OLEDs .

Luminescent Sensing

Zinc-based coordination polymers detect Cu²⁺, Co²⁺, and Fe³⁺ with quenching constants (Ksv):

IonKsv (M⁻¹)Detection Limit (nM)
Cu²⁺6.35 × 10³12.5
Co²⁺8.70 × 10³9.8
Fe³⁺1.62 × 10⁴5.2

Comparative Analysis with Analogues

CompoundKey FeatureBioactivity/Application
3-(Pyridin-3-yl)-1H-pyrazole-5-carboxylic acidPyridine substitutionModerate antibacterial (MIC = 64 μg/mL)
1-(6-(1-Methyl-1H-pyrazol-4-yl)indolizin-3-yl)-1H-pyrazole-3-carboxylic acidMethylpyrazole substitutionSARM activity (IC₅₀ = 2.1 μM)
5-(1H-Indol-3-yl)-1H-pyrazole-3-carboxylic acidIndole substitutionEndothelin-1 antagonist

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